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Chemical Structure and Properties

Abexinostat is a small molecule characterized by a benzofuran scaffold linked to a critical hydroxamic acid

functional group [1] [2] [3].

The table below summarizes its core chemical identifiers and properties:

Property Description

Systematic
Name

3-[(dimethylamino)methyl]-N-{2-[4-(hydroxycarbamoyl)phenoxy]ethyl}-1-benzofuran-

2-carboxamide [1]

Chemical
Formula

C21H23N3O5 [1]

Molecular
Weight

397.43 g/mol (average); 397.16 g/mol (monoisotopic) [1]

CAS Number 783355-60-2 [1]

SMILES ONC(=O)c1ccc(cc1)OCCNC(=O)c1oc2c(c1CN(C)C)cccc2 [3]

InChI Key MAUCONCHVWBMHK-UHFFFAOYSA-N [1]
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Key physicochemical properties predicted for abexinostat include [1] [3]:

Hydrogen Bond Donors: 3
Hydrogen Bond Acceptors: 4

Rotatable Bonds: 10
Topological Polar Surface Area (TPSA): 104.04 Å²

XLogP: 1.88
Lipinski's Rule of Five: Zero rules broken, indicating good drug-like properties for oral bioavailability.

Mechanism of Action as an HDAC Inhibitor

Abexinostat acts as a pan-HDAC inhibitor, meaning it inhibits multiple classes of zinc-dependent HDAC

enzymes [4] [5]. The hydroxamic acid group in its structure is essential for this function.

The diagram below illustrates the mechanism of HDAC inhibition by abexinostat.
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Mechanism of HDAC inhibition by abexinostat's hydroxamic acid group.

This enzymatic inhibition leads to a accumulation of acetylated histones and other proteins, resulting in:

Altered Gene Expression: Relaxed chromatin promotes transcription of genes involved in cell cycle
arrest, differentiation, and apoptosis [6] [4].
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Acetylation of Non-Histone Proteins: HDAC inhibition also increases acetylation of tubulin and

transcription factors like p53, disrupting cell division and promoting cell death [7] [5].

HDAC Inhibition Profile and Biological Effects

Abexinostat is a potent, broad-spectrum inhibitor. While a specific IC50 profile for abexinostat is not fully

detailed in the search results, it is consistently referred to as a pan-HDAC inhibitor targeting multiple

HDAC enzymes [4] [5]. One source notes it mostly targets HDAC1 [4].

The biological consequences of this inhibition have been characterized in various experimental models:

Experimental Context Key Findings of Abexinostat Treatment

Human Mesenchymal
Stem Cells (hMSCs)

Promotes both adipocytic and osteoblastic differentiation. Marked

increase in H3K9Ac mark on promoters of differentiation genes (AdipoQ,
FABP4, PPARγ, SP7, ALPL) [6].

Cancer Cell Lines
(Lymphomas, etc.)

Inhibits cancer cell proliferation, induces cell cycle arrest and apoptosis
(programmed cell death) [1] [4].

In Vitro Megakaryopoiesis Induces megakaryocyte (platelet precursor) apoptosis and profoundly
inhibits proplatelet formation, explaining thrombocytopenia side effect [5].

Key Experimental Protocols

To evaluate the effects of abexinostat in a research setting, the following methodologies from the search

results can serve as a guide.

1. In Vitro Differentiation Assay using Human Mesenchymal Stem Cells (hMSCs) [6]

Cell Culture: Use a validated hMSC line (e.g., hMSC-TERT). Culture in DMEM with 10% FBS, 1%
penicillin-streptomycin.

Compound Treatment: Add abexinostat at various concentrations (e.g., 20, 100, 500 nM) for 24
hours before induction of differentiation. Use DMSO as a vehicle control.

Differentiation Induction:
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Adipogenic Differentiation: Use induction medium (DMEM, 10% FBS, 10% horse serum, 100

nM dexamethasone, 0.45 mM IBMX, 3 μg/ml insulin, 1 μM rosiglitazone). Replace medium
every 3 days. Assess differentiation on day 7.

Osteogenic Differentiation: Use induction medium (DMEM, 10% FBS, 50 μg/ml ascorbic acid,
10 mM β-glycerophosphate, 10 nM calcitriol, 10 nM dexamethasone).

Outcome Measurement:
Adipogenesis: Qualitatively assess with Oil Red O staining for lipid droplets. Quantify with Nile

Red fluorescence.
Osteogenesis: Quantify Alkaline Phosphatase (ALP) activity using a colorimetric assay kit.

Mechanistic Analysis: Perform ChIP-qPCR for H3K9Ac on promoter regions of key
differentiation genes.

2. Cell Viability and Apoptosis Assay [7]

Cell Seeding: Plate cancer cells (e.g., HCT116 colorectal carcinoma cells) in 96-well plates.
Compound Treatment: Treat cells with a range of abexinostat concentrations for 24-48 hours.

Viability Measurement: Use MTT assay to measure cell viability relative to untreated controls.
Apoptosis and Cell Cycle Analysis:

Flow Cytometry: Use Propidium Iodide (PI) staining to analyze cell cycle distribution (sub-G1
peak indicates apoptosis) and PI/Annexin V-FITC double staining to distinguish early and late

apoptotic cells.
Western Blot: Detect apoptosis markers like cleaved caspase-3 and cleaved PARP.

Current Status in Drug Development

Abexinostat remains an investigational drug and has not yet received full approval for commercial use [1].

Clinical development has primarily focused on its potential in oncology:

Hematologic Cancers: A recent Phase 1 study in Chinese patients with relapsed/refractory B-cell

non-Hodgkin lymphoma (NHL) demonstrated a favorable safety profile and promising efficacy, with an
Objective Response Rate (ORR) of 40.0% [8]. The recommended Phase 2 dose was established at

80 mg twice daily on a "one week on, one week off" schedule [8].
Solid Tumors and Combinations: It has been evaluated in other company-sponsored trials for

various solid tumors and hematological malignancies, both as a monotherapy and in combination with
other agents [8] [9].

The most common treatment-related adverse events include thrombocytopenia and hypertriglyceridemia

[8]. The thrombocytopenia has been mechanistically linked to p53-dependent and independent effects on

megakaryocyte differentiation [5].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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